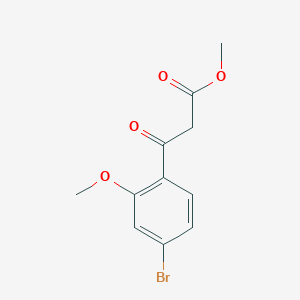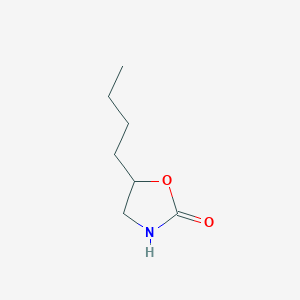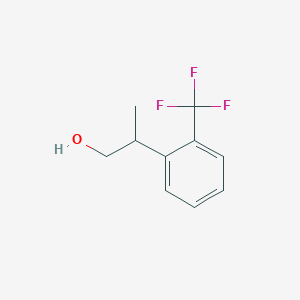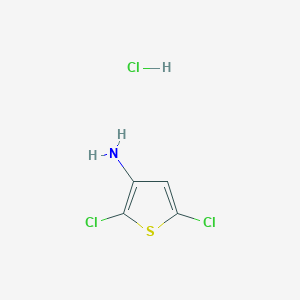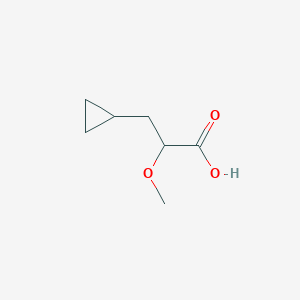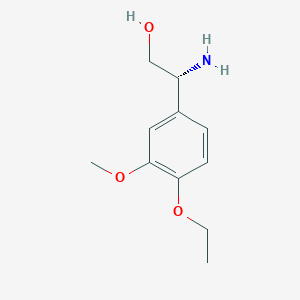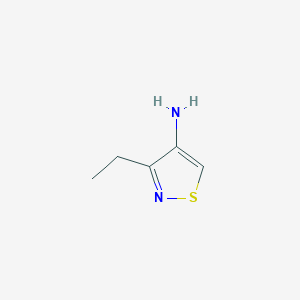
3-Ethyl-1,2-thiazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of 5-Butyl-1,3-oxazolidin-2-one makes it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This process typically occurs in a hexafluoroisopropanol (HFIP) medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature, resulting in high yields of 2-oxazolidinones .
Industrial Production Methods: Industrial production of 5-Butyl-1,3-oxazolidin-2-one often involves the use of efficient catalytic processes to ensure high yield and purity. The use of triazabicyclodecene catalysis for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates is one such method . This approach allows for the large-scale production of the compound with minimal by-products.
化学反应分析
Types of Reactions: 5-Butyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in Diels-Alder reactions with cyclopentadiene and cyclohexa-1,3-diene, exhibiting high exo-diastereoselectivity . Additionally, it can be involved in iodocyclocarbamation reactions to form 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones .
Common Reagents and Conditions: Common reagents used in the reactions of 5-Butyl-1,3-oxazolidin-2-one include hypervalent iodine compounds, sodium hydride, and trimethylsilyl azide. Reaction conditions often involve room temperature or slightly elevated temperatures, with solvents such as hexafluoroisopropanol and other organic solvents .
Major Products Formed: The major products formed from the reactions of 5-Butyl-1,3-oxazolidin-2-one include various substituted oxazolidinones, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
科学研究应用
5-Butyl-1,3-oxazolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds . The compound also serves as a building block for the development of new antibacterial agents, such as linezolid and tedizolid, which are effective against multidrug-resistant Gram-positive bacteria .
In addition to its medicinal applications, 5-Butyl-1,3-oxazolidin-2-one is utilized in organic synthesis as a key intermediate for the preparation of various heterocyclic compounds.
作用机制
The mechanism of action of 5-Butyl-1,3-oxazolidin-2-one, particularly in its role as an antibacterial agent, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for the translation process .
相似化合物的比较
Similar Compounds: Similar compounds to 5-Butyl-1,3-oxazolidin-2-one include other oxazolidinones such as linezolid, tedizolid, and contezolid. These compounds share the oxazolidinone core structure but differ in their substituents, which can affect their biological activity and spectrum of action .
Uniqueness: The uniqueness of 5-Butyl-1,3-oxazolidin-2-one lies in its specific substituent, the butyl group, which can influence its chemical reactivity and biological properties. This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable tool in the development of new therapeutic agents .
属性
分子式 |
C5H8N2S |
|---|---|
分子量 |
128.20 g/mol |
IUPAC 名称 |
3-ethyl-1,2-thiazol-4-amine |
InChI |
InChI=1S/C5H8N2S/c1-2-5-4(6)3-8-7-5/h3H,2,6H2,1H3 |
InChI 键 |
KDQLKXRICMWMGX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NSC=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


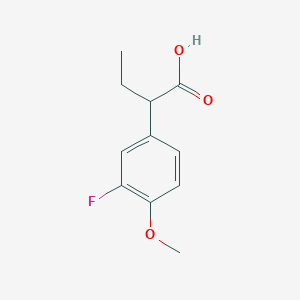
![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)


